3-Hydroxy-1,2-dimethoxyxanthone
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Overview
Description
3-Hydroxy-1,2-dimethoxyxanthone is a xanthone derivative that can be isolated from the plant Polygala nitida . Xanthones are a class of oxygenated heterocyclic compounds known for their diverse biological activities. This compound has a molecular formula of C15H12O5 and a molecular weight of 272.25 g/mol .
Preparation Methods
3-Hydroxy-1,2-dimethoxyxanthone can be synthesized through various chemical routes. One common method involves the isolation of the compound from natural sources such as Polygala nitida . The synthetic route typically involves the use of specific reagents and conditions to achieve the desired product. Industrial production methods may involve large-scale extraction and purification processes to obtain the compound in significant quantities .
Chemical Reactions Analysis
3-Hydroxy-1,2-dimethoxyxanthone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-Hydroxy-1,2-dimethoxyxanthone has a wide range of scientific research applications. In chemistry, it is used as a reference compound for studying the properties and reactions of xanthones . In biology and medicine, it has been investigated for its potential anti-cancer, anti-inflammatory, and antioxidant properties . Additionally, it has applications in the pharmaceutical industry for the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of 3-Hydroxy-1,2-dimethoxyxanthone involves its interaction with various molecular targets and pathways. It is known to exert its effects through the modulation of specific enzymes and receptors involved in cellular processes . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
3-Hydroxy-1,2-dimethoxyxanthone can be compared with other similar xanthone derivatives, such as 1,3,5-trihydroxyxanthone and 1,3,7-trihydroxyxanthone . These compounds share a similar core structure but differ in the number and position of hydroxyl and methoxy groups. The unique substitution pattern of this compound contributes to its distinct biological activities and properties .
Properties
Molecular Formula |
C15H12O5 |
---|---|
Molecular Weight |
272.25 g/mol |
IUPAC Name |
3-hydroxy-1,2-dimethoxyxanthen-9-one |
InChI |
InChI=1S/C15H12O5/c1-18-14-9(16)7-11-12(15(14)19-2)13(17)8-5-3-4-6-10(8)20-11/h3-7,16H,1-2H3 |
InChI Key |
CKYGOGYVHOYYGY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1O)OC3=CC=CC=C3C2=O)OC |
Origin of Product |
United States |
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